molecular formula C12H13N3O2 B2712774 Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1956363-80-6

Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2712774
CAS No.: 1956363-80-6
M. Wt: 231.255
InChI Key: RHMUFMGBDDPRSV-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It has a molecular weight of 231.25 . The compound is typically in the form of a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo with a wide range of terminal alkynes proceeded smoothly with excellent selectivity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2/c1-2-17-12(16)10-6-14-15-7-9(8-3-4-8)5-13-11(10)15/h5-8H,2-4H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.25 and a molecular formula of C12H13N3O2 .

Scientific Research Applications

Chemical Structure and Synthesis

Research has shown that Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a product of chemical reactions involving various pyrazole and pyrimidine derivatives. For instance, Chimichi et al. (1993) established its structure through NMR spectroscopy and independent synthesis, highlighting its significance in chemical research and synthesis processes (Chimichi et al., 1993).

Reactivity and Isomerization Studies

Bruni et al. (1994) explored the reactivity of similar pyrazolo[1,5-a]pyrimidine derivatives, providing insights into the synthesis of potential benzodiazepine receptor ligands, which could be relevant for further pharmacological studies (Bruni et al., 1994). Similarly, Goryaeva et al. (2009) investigated the ring-chain isomerization of dihydroazolo[1,5-a]pyrimidines, a process that could inform the development of novel chemical entities (Goryaeva et al., 2009).

Advanced Chemical Analysis Techniques

X-ray analysis has been utilized to determine the structure of related compounds, as shown in the study by Clayton et al. (1980). This technique is crucial for confirming the molecular structure of complex organic compounds, enhancing our understanding of their chemical properties (Clayton et al., 1980).

Future Directions

Given the potential biological activities of pyrimidine and its derivatives , Ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate could be a subject of future research in the fields of medicinal chemistry and drug discovery. Further studies could explore its potential applications in treating various diseases.

Properties

IUPAC Name

ethyl 6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-6-14-15-7-9(8-3-4-8)5-13-11(10)15/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMUFMGBDDPRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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